N-[3-(methylamino)propyl]cyclobutanecarboxamide
Overview
Description
N-[3-(methylamino)propyl]cyclobutanecarboxamide is a chemical compound with the molecular formula C9H18N2O and a molecular weight of 170.25 g/mol . It is known for its unique structure, which includes a cyclobutane ring and a methylamino group. This compound has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(methylamino)propyl]cyclobutanecarboxamide typically involves the reaction of cyclobutanecarboxylic acid with 3-(methylamino)propylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pressure, and reaction time. Advanced purification techniques, including distillation and crystallization, are employed to ensure the final product meets the required specifications for commercial use .
Chemical Reactions Analysis
Types of Reactions
N-[3-(methylamino)propyl]cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically performed in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous solvents such as ether or tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines. Substitution reactions can result in a wide range of derivatives, depending on the nature of the nucleophile .
Scientific Research Applications
N-[3-(methylamino)propyl]cyclobutanecarboxamide has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-[3-(methylamino)propyl]cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(dimethylamino)propyl]cyclobutanecarboxamide
- N-[3-(ethylamino)propyl]cyclobutanecarboxamide
- N-[3-(propylamino)propyl]cyclobutanecarboxamide
Uniqueness
N-[3-(methylamino)propyl]cyclobutanecarboxamide is unique due to its specific combination of a cyclobutane ring and a methylamino group. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, which can be advantageous in certain contexts .
Properties
IUPAC Name |
N-[3-(methylamino)propyl]cyclobutanecarboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-10-6-3-7-11-9(12)8-4-2-5-8/h8,10H,2-7H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXJHCCTEQKWCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCNC(=O)C1CCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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